

# Spectroscopic Profile of 2,3-Dimethylpyridin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethylpyridin-4-amine

Cat. No.: B048140

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethylpyridin-4-amine** (CAS No. 122475-57-4), a heterocyclic amine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,3-Dimethylpyridin-4-amine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **2,3-Dimethylpyridin-4-amine** is not readily available in public spectroscopic databases. The expected proton ( $^1\text{H}$ ) and carbon- $^{13}$  ( $^{13}\text{C}$ ) NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2,3-Dimethylpyridin-4-amine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-5	6.5 - 6.7	d
H-6	7.8 - 8.0	d
NH <sub>2</sub>	4.5 - 5.5	br s
2-CH <sub>3</sub>	2.1 - 2.3	s
3-CH <sub>3</sub>	2.0 - 2.2	s

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **2,3-Dimethylpyridin-4-amine**

Carbon Atom	Predicted Chemical Shift (ppm)
C-2	155 - 158
C-3	118 - 121
C-4	150 - 153
C-5	108 - 111
C-6	145 - 148
2-CH <sub>3</sub>	20 - 23
3-CH <sub>3</sub>	15 - 18

Note: Predicted values are based on structure-activity relationships and data from similar aminopyridine derivatives. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3-Dimethylpyridin-4-amine** would be characterized by the following absorption bands, indicative of its functional groups.

Table 3: Characteristic IR Absorption Bands for **2,3-Dimethylpyridin-4-amine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3450 - 3250	Medium (two bands for primary amine)
C-H Stretch (aromatic)	3100 - 3000	Medium to Weak
C-H Stretch (aliphatic)	3000 - 2850	Medium
C=N and C=C Stretch (aromatic ring)	1620 - 1450	Medium to Strong
N-H Bend (amine)	1650 - 1580	Medium
C-N Stretch (aromatic amine)	1335 - 1250	Strong

## Mass Spectrometry (MS)

The mass spectrum of **2,3-Dimethylpyridin-4-amine** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **2,3-Dimethylpyridin-4-amine**

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>
Molecular Weight	122.17 g/mol
[M] <sup>+</sup> • (Molecular Ion)	m/z 122
Key Fragmentation Peaks	Expected fragments would result from the loss of methyl groups and cleavage of the pyridine ring.

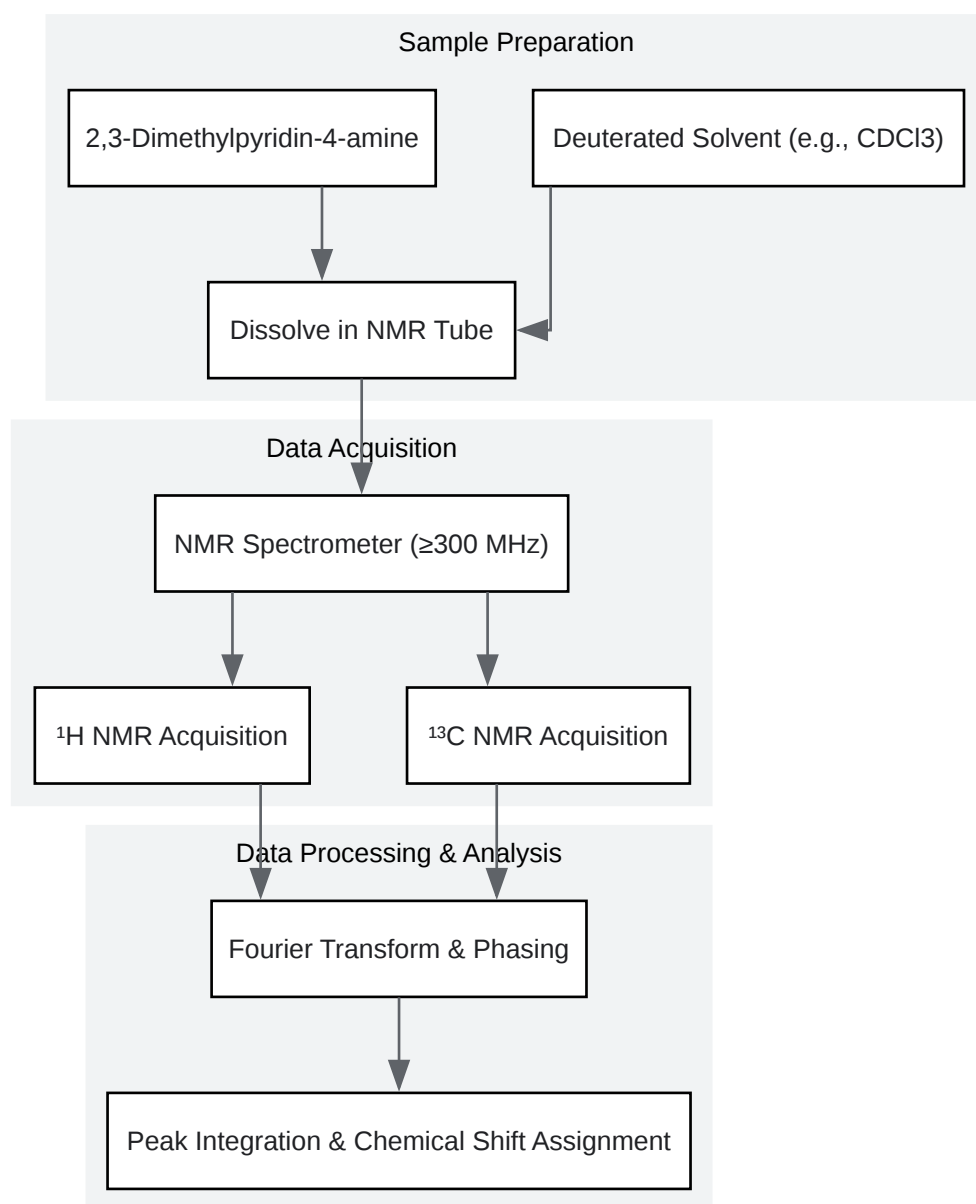
## Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of **2,3-Dimethylpyridin-4-amine**.

## NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra involves dissolving a sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are then recorded on a spectrometer operating at a frequency of 300 MHz or higher.

NMR Spectroscopy Workflow

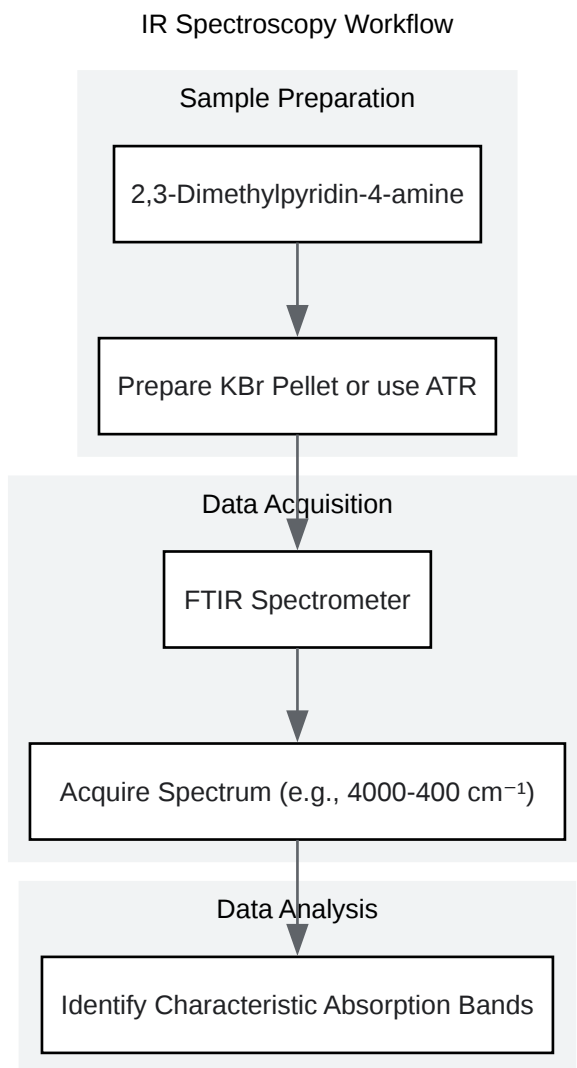


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*NMR Spectroscopy Workflow*

## IR Spectroscopy Protocol

Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

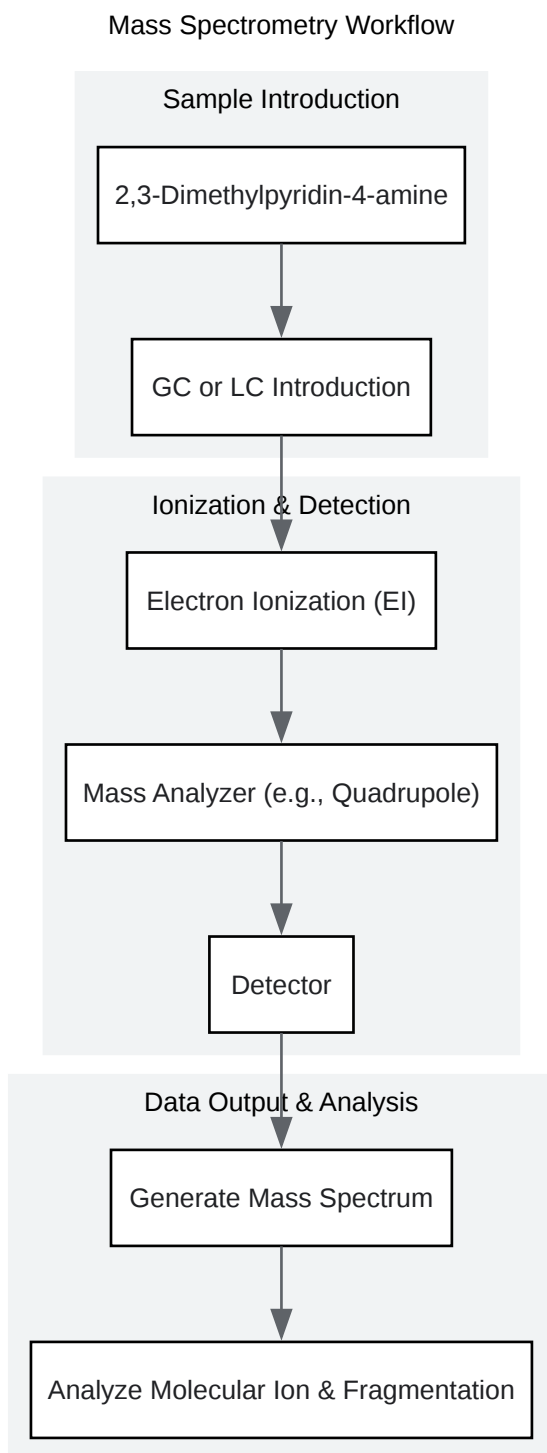


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*IR Spectroscopy Workflow*

## Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions.

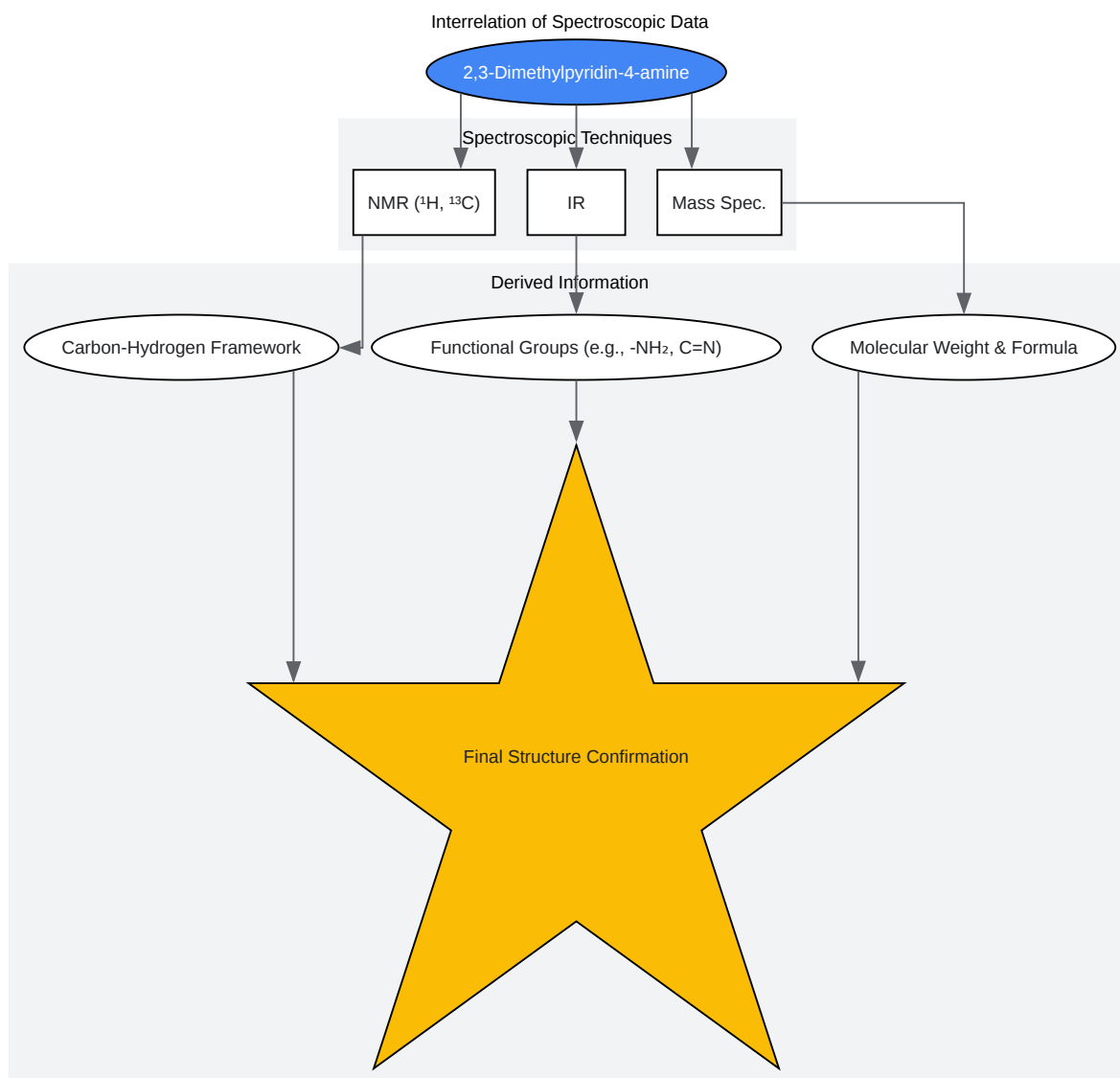


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*Mass Spectrometry Workflow*

## Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data is a complementary process where information from each technique contributes to the comprehensive structural elucidation of the molecule.



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*Interrelation of Spectroscopic Data*

This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of **2,3-Dimethylpyridin-4-amine**. While experimental data is currently limited in public domains, the provided information offers a robust framework for its characterization.

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